molecular formula C12H17FN2 B1306540 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine CAS No. 876710-64-4

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

Cat. No.: B1306540
CAS No.: 876710-64-4
M. Wt: 208.27 g/mol
InChI Key: FFRVQTGCNAGNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylacetonitrile from 4-fluorobenzyl chloride and sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).

    Reduction to Fluorophenylacetaldehyde: The nitrile group in 4-fluorophenylacetonitrile is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).

    Formation of the Pyrrolidine Ring: The aldehyde is then reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid to form the desired pyrrolidine ring.

    Reductive Amination: The final step involves the reductive amination of the intermediate with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the effects of phenethylamines on neurotransmitter systems.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of monoamine neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
  • 2-(4-Bromophenyl)-2-pyrrolidin-1-ylethanamine
  • 2-(4-Methylphenyl)-2-pyrrolidin-1-ylethanamine

Uniqueness

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRVQTGCNAGNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390124
Record name 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-64-4
Record name 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.